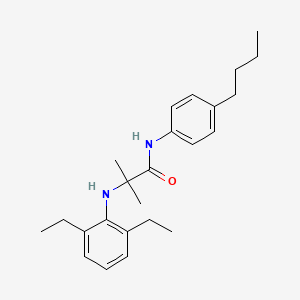
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butylphenyl and diethylphenyl groups attached to a methylalaninamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts, such as palladium complexes, is essential to facilitate the coupling reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like hydroxide ions (OH⁻) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2,6-dimethylphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-ethylalaninamide
Uniqueness
This compound stands out due to its specific combination of butylphenyl and diethylphenyl groups, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
89312-72-1 |
|---|---|
Formule moléculaire |
C24H34N2O |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-(2,6-diethylanilino)-2-methylpropanamide |
InChI |
InChI=1S/C24H34N2O/c1-6-9-11-18-14-16-21(17-15-18)25-23(27)24(4,5)26-22-19(7-2)12-10-13-20(22)8-3/h10,12-17,26H,6-9,11H2,1-5H3,(H,25,27) |
Clé InChI |
OUSHCTWDGAZHFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=C(C=CC=C2CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


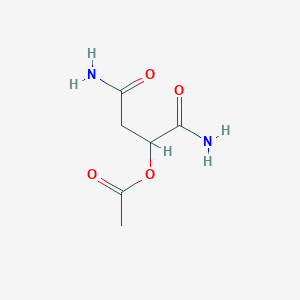
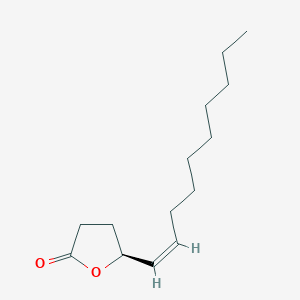
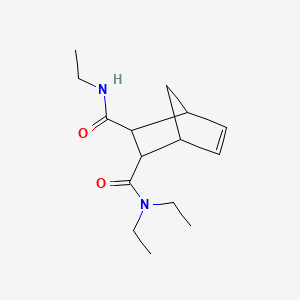
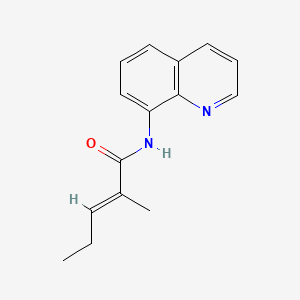

![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
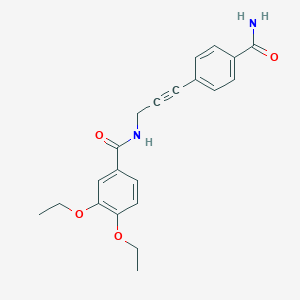
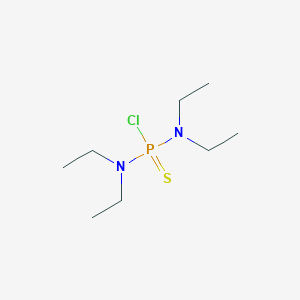
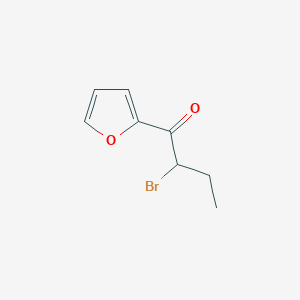
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)

![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)

![N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14138230.png)
